molecular formula C19H20N2O4S B2416673 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 922065-90-5

2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2416673
CAS No.: 922065-90-5
M. Wt: 372.44
InChI Key: QGERHRSWAMVQCQ-UHFFFAOYSA-N
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Description

2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic thiophene-based compound of significant interest in early-stage pharmacological research. This chemical belongs to a class of compounds known for their potential as potent and selective inhibitors of enzymatic targets, particularly NADPH oxidase 4 (Nox4) . The Nox4 enzyme is a critical generator of reactive oxygen species (ROS), and its dysregulation is implicated in a wide array of pathological processes. As such, research into this compound is focused on understanding its role in diseases characterized by oxidative stress, fibrosis, and chronic inflammation . Its potential research applications are broad and may span across multiple therapeutic areas. Preclinical research on similar thiophene-carboxamide structures suggests relevance for investigating fibrotic diseases (including liver and kidney fibrosis), cardiovascular diseases (such as stroke and hemorrhagic shock), neuroinflammatory disorders , diabetes , and certain cancer pathways . The compound's molecular structure, which integrates a tetrahydrobenzo[b]thiophene core with a benzodioxole acetamide group, is designed to interact with specific biological targets, potentially modulating signaling pathways that drive disease progression. This product is offered with the research community to facilitate groundbreaking in vitro and in vivo studies. It is supplied with guaranteed high purity and stability for experimental use. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Properties

IUPAC Name

2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-10-2-4-12-15(6-10)26-19(17(12)18(20)23)21-16(22)8-11-3-5-13-14(7-11)25-9-24-13/h3,5,7,10H,2,4,6,8-9H2,1H3,(H2,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGERHRSWAMVQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 1329626-14-3) is a synthetic derivative that combines elements of benzo[b]thiophene and benzo[d][1,3]dioxole structures. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3O4SC_{18}H_{20}ClN_{3}O_{4}S, with a molecular weight of approximately 409.9 g/mol. The structure features a benzo[b]thiophene moiety that is known for various pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that compounds related to benzo[b]thiophene exhibit significant antimicrobial properties. For instance, a related study found that derivatives of benzo[b]thiophene demonstrated minimal inhibitory concentrations (MIC) against Staphylococcus aureus, including strains resistant to methicillin and daptomycin . The compound discussed here may share similar antimicrobial mechanisms due to structural similarities.

CompoundMIC (µg/mL)Activity
Benzo[b]thiophene derivative4Effective against S. aureus

Anti-inflammatory Effects

Compounds containing the benzo[d][1,3]dioxole structure have been associated with anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by excessive inflammation . The specific activity of this compound in this context remains to be fully elucidated.

Enzyme Inhibition

Inhibitory activity against cholinesterases has been noted in structurally similar compounds. For example, certain derivatives have shown selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is crucial for neuroprotective applications . This suggests that the compound may also possess potential as a neuroprotective agent by modulating cholinergic signaling.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study focused on synthesizing various benzo[b]thiophene derivatives reported significant antimicrobial activity against multiple bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition Study :
    Research conducted on related compounds indicated that modifications at specific positions (like methyl or halogen substitutions) significantly affected their inhibitory potency against cholinesterases . This insight may guide future experiments with the compound .
  • Structure-Activity Relationship (SAR) :
    Structure-activity relationship studies have shown that the presence of specific functional groups can enhance affinity for biological targets such as receptors or enzymes . Understanding these relationships will be critical for optimizing the biological activity of this compound.

Scientific Research Applications

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of key enzymes involved in various metabolic pathways:

  • α-Glucosidase Inhibition : Research indicates that compounds with similar structures can inhibit α-glucosidase, an enzyme critical for carbohydrate digestion. This inhibition can help manage blood sugar levels in Type 2 diabetes mellitus (T2DM) patients. A study demonstrated that related compounds showed promising results in reducing glucose absorption in vitro .
  • Acetylcholinesterase Inhibition : The compound may also exhibit inhibitory effects on acetylcholinesterase, an enzyme linked to the pathology of Alzheimer’s disease. Inhibitors of this enzyme can potentially improve cognitive function by increasing acetylcholine levels in the brain .

Anti-inflammatory Properties

The compound's structural motifs suggest potential anti-inflammatory activity. Similar benzothiophene derivatives have shown efficacy in modulating inflammatory pathways, making this compound a candidate for treating conditions characterized by inflammation . The inhibition of cyclooxygenase (COX) enzymes is particularly noteworthy, as COX inhibitors are commonly used in pain management and inflammation reduction.

Anticancer Potential

Preliminary studies indicate that benzothiophene derivatives can possess cytotoxic properties against various cancer cell lines:

  • Cytotoxicity Against Cancer Cells : A study involving related compounds found significant cytotoxic effects against leukemia cell lines, suggesting that this compound might also exhibit similar anticancer properties . The structural characteristics of the compound may facilitate interactions with cellular targets involved in tumor growth.

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant capabilities by scavenging reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Study Focus Findings
α-Glucosidase InhibitionRelated compounds showed effective inhibition, suggesting potential for T2DM management.
Acetylcholinesterase InhibitionSimilar compounds demonstrated improved cognitive function in models of Alzheimer’s disease.
CytotoxicityBenzothiophene derivatives exhibited significant cytotoxicity against leukemia cell lines (CC50 values ranging from 4–9 µM).
Antioxidant ActivityRelated thiazole compounds showed effective ROS scavenging capabilities.

Q & A

Q. Q1. What are the standard synthetic routes for synthesizing this compound, and how can purity be ensured?

Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Cyclocondensation of substituted cyclohexanones with sulfur and cyanocarboxamide derivatives to form the tetrahydrobenzo[b]thiophene core .

Acylation : Reaction of the core with benzo[d][1,3]dioxol-5-yl acetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU .

Purification : Use of recrystallization (methanol/ethanol) or reverse-phase HPLC to achieve >95% purity. Monitor via TLC and NMR .

Q. Key Considerations :

  • Control reaction temperature (e.g., 0–5°C for acylation to minimize side reactions).
  • Use anhydrous solvents (e.g., CH₂Cl₂ or DMF) to prevent hydrolysis of intermediates .

Advanced Synthesis

Q. Q2. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer :

  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation steps .
  • Flow Chemistry : Implement continuous-flow systems for exothermic reactions (e.g., acylation) to enhance reproducibility and scalability .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. Q3. Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the benzo[d][1,3]dioxole (δ 6.7–7.1 ppm) and tetrahydrobenzo[b]thiophene (δ 2.1–2.8 ppm for methyl groups) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and thiophene ring vibrations (~690 cm⁻¹) .
  • HRMS : Validate molecular weight (C₂₀H₂₁N₂O₄S; calc. 397.12 g/mol) .

Advanced Characterization

Q. Q4. How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen-bonding networks?

Methodological Answer :

  • Crystal Growth : Use slow evaporation of a saturated DMSO/water solution to obtain single crystals .
  • Data Interpretation : Analyze intermolecular hydrogen bonds between the carboxamide group and thiophene sulfur, which stabilize the crystal lattice .

Example : A related compound (2-[(1,3-benzodioxol-5-ylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile) showed a dihedral angle of 12.5° between the benzodioxole and thiophene rings, confirming planarity .

Biological Evaluation (Basic)

Q. Q5. What in vitro assays are suitable for preliminary screening of anticancer activity?

Methodological Answer :

  • MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ values <50 μM indicate potency) .
  • Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA (target IC₅₀ <10 μM) .

Biological Evaluation (Advanced)

Q. Q6. How can target engagement studies (e.g., SPR or ITC) elucidate binding mechanisms?

Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant kinases (e.g., EGFR) and measure binding affinity (KD values <100 nM suggest strong inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions to assess specificity .

Structure-Activity Relationship (SAR) Analysis

Q. Q7. Which substituents on the benzodioxole or thiophene rings enhance bioactivity?

Methodological Answer :

  • Electron-Withdrawing Groups : Nitro or cyano substituents on the benzodioxole improve antibacterial activity by 30% .
  • Methyl Group Position : 6-Methyl on the tetrahydrobenzo[b]thiophene core enhances metabolic stability in hepatic microsomes .

Q. Q8. How should researchers address conflicting reports on this compound’s anti-inflammatory vs. cytotoxic effects?

Methodological Answer :

  • Assay Validation : Compare cell lines (e.g., RAW 264.7 vs. primary macrophages) and LPS concentrations used in studies .
  • Dose-Response Curves : Identify biphasic effects (e.g., anti-inflammatory at <10 μM but cytotoxic at >50 μM) .
  • Mechanistic Studies : Use siRNA knockdown to confirm whether COX-2 inhibition or apoptosis drives observed effects .

Computational Modeling

Q. Q9. What molecular docking strategies predict binding modes with biological targets?

Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., JAK2) or GPCRs based on structural homology .
  • Docking Software : Use AutoDock Vina with AMBER force fields to simulate ligand-receptor interactions.
  • Validation : Compare predicted binding poses with crystallographic data from related benzothiophene derivatives .

Stability and Degradation

Q. Q10. How can forced degradation studies (acid/base/oxidative) inform formulation strategies?

Methodological Answer :

  • Acidic Conditions (0.1M HCl) : Monitor hydrolysis of the acetamido group via HPLC-MS; observe t½ of 4.2 hours .
  • Oxidative Stress (H₂O₂) : Detect sulfoxide formation on the thiophene ring using ¹H NMR .

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